
1-Benzofuran-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-2,3-diol, also known as isobavachin, is a natural flavonoid compound found in several plants, including Psoralea corylifolia L. and Sophora japonica L. It has gained significant attention in recent years due to its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-Benzofuran-2,3-diol is not fully understood. However, it is believed to exert its therapeutic effects through several pathways, including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-Benzofuran-2,3-diol has several biochemical and physiological effects. It can reduce inflammation, oxidative stress, and DNA damage. It can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it can enhance the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Benzofuran-2,3-diol in lab experiments is its natural origin, which can make it a safer alternative to synthetic compounds. Additionally, it has been shown to have low toxicity and can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-Benzofuran-2,3-diol. One direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
Conclusion
In conclusion, 1-Benzofuran-2,3-diol is a natural flavonoid compound with potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties. It can be synthesized using several methods and has been the subject of several scientific studies. Although its mechanism of action is not fully understood, it has several biochemical and physiological effects. While there are advantages to using 1-Benzofuran-2,3-diol in lab experiments, there are also limitations. Future research should focus on its potential use in the treatment of inflammatory diseases and cancer, as well as further understanding its mechanism of action and potential side effects.
Synthesis Methods
1-Benzofuran-2,3-diol can be synthesized using several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of the compound from plants that naturally contain it. Chemical synthesis involves the use of chemical reactions to create the compound. One of the most common methods for the chemical synthesis of 1-Benzofuran-2,3-diol is the reaction of 2-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base.
Scientific Research Applications
1-Benzofuran-2,3-diol has been the subject of several scientific studies due to its potential therapeutic benefits. Studies have shown that it has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. Additionally, 1-Benzofuran-2,3-diol has been shown to have anticancer properties and can inhibit the growth of cancer cells.
properties
CAS RN |
163463-62-5 |
|---|---|
Product Name |
1-Benzofuran-2,3-diol |
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1-benzofuran-2,3-diol |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H |
InChI Key |
DNDWXJDUTDZBNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)O |
synonyms |
2,3-Benzofurandiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)


![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
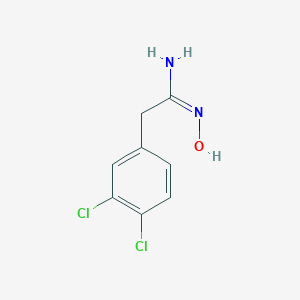
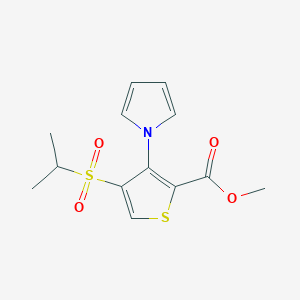
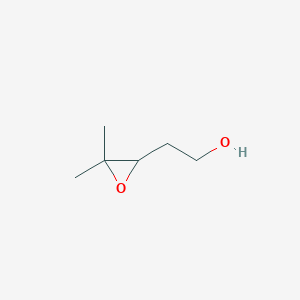
![1,5-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B66982.png)

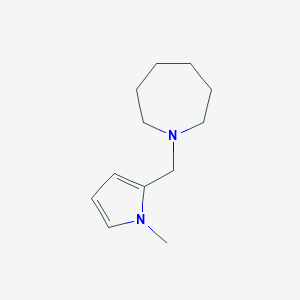
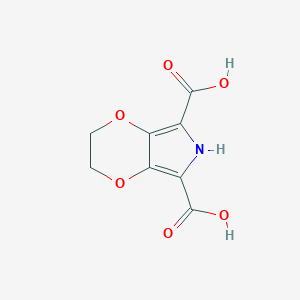
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)